molecular formula C13H10S B14470759 Naphtho[2,1-b]thiophene, 1-methyl CAS No. 69736-21-6

Naphtho[2,1-b]thiophene, 1-methyl

Cat. No.: B14470759
CAS No.: 69736-21-6
M. Wt: 198.29 g/mol
InChI Key: WXEUSOFSFSDRLZ-UHFFFAOYSA-N
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Description

Naphtho[2,1-b]thiophene, 1-methyl is an organic compound with the molecular formula C13H10S. It is a derivative of naphtho[2,1-b]thiophene, where a methyl group is attached to the first carbon atom. This compound is part of the thiophene family, which is known for its aromatic properties and sulfur-containing heterocyclic structure .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of naphtho[2,1-b]thiophene, 1-methyl typically involves the cyclization of naphthalene derivatives with sulfur-containing reagents. One common method is the thienannulation of naphthalene-1,2-dione with α-enolic dithioesters through a Michael-type addition, followed by oxidation and cyclization . This method provides a tricyclic structure with the desired thiophene ring.

Industrial Production Methods: Industrial production of thiophene derivatives, including this compound, often involves large-scale cyclization reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Naphtho[2,1-b]thiophene, 1-methyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Nitro derivatives.

Scientific Research Applications

Naphtho[2,1-b]thiophene, 1-methyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of naphtho[2,1-b]thiophene, 1-methyl involves its interaction with molecular targets through its aromatic and sulfur-containing structure. It can participate in π-π stacking interactions and hydrogen bonding, influencing various biological pathways. The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with enzymes and receptors involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Uniqueness: Naphtho[2,1-b]thiophene, 1-methyl is unique due to the presence of the methyl group, which can influence its chemical reactivity and physical properties. This modification can enhance its solubility and stability, making it more suitable for specific applications in organic electronics and pharmaceuticals .

Properties

CAS No.

69736-21-6

Molecular Formula

C13H10S

Molecular Weight

198.29 g/mol

IUPAC Name

1-methylbenzo[e][1]benzothiole

InChI

InChI=1S/C13H10S/c1-9-8-14-12-7-6-10-4-2-3-5-11(10)13(9)12/h2-8H,1H3

InChI Key

WXEUSOFSFSDRLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=C1C3=CC=CC=C3C=C2

Origin of Product

United States

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